Bis(2-fluoroethyl)aminehydrobromide
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Overview
Description
Bis(2-fluoroethyl)aminehydrobromide: is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of amine with two fluoroethyl groups attached to the nitrogen atom, and it is commonly used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-fluoroethyl)aminehydrobromide typically involves the reaction of 2-fluoroethylamine with hydrobromic acid. The process can be summarized as follows:
Starting Materials: 2-fluoroethylamine and hydrobromic acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Procedure: 2-fluoroethylamine is slowly added to a solution of hydrobromic acid while maintaining the temperature below a certain threshold to prevent side reactions. The mixture is then stirred for a specific period to allow the reaction to proceed to completion.
Purification: The resulting product is purified using standard techniques such as recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Bis(2-fluoroethyl)aminehydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce different oxidized derivatives.
Scientific Research Applications
Bis(2-fluoroethyl)aminehydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-fluoroethyl)aminehydrobromide involves its interaction with molecular targets and pathways in biological systems. The fluoroethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bis(2-chloroethyl)aminehydrobromide: Similar structure but with chlorine atoms instead of fluorine.
Bis(2-bromoethyl)aminehydrobromide: Contains bromine atoms instead of fluorine.
Bis(2-iodoethyl)aminehydrobromide: Contains iodine atoms instead of fluorine.
Uniqueness: Bis(2-fluoroethyl)aminehydrobromide is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts.
Properties
CAS No. |
1813-14-5 |
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Molecular Formula |
C4H10BrF2N |
Molecular Weight |
190.03 g/mol |
IUPAC Name |
2-fluoro-N-(2-fluoroethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C4H9F2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
InChI Key |
SUPLROXPVQPDDY-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)NCCF.Br |
Origin of Product |
United States |
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